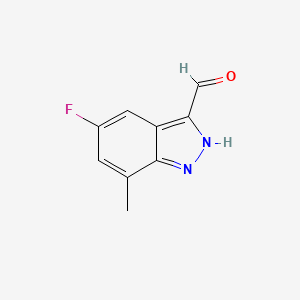

5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

5-fluoro-7-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5-2-6(10)3-7-8(4-13)11-12-9(5)7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNCLRPPDDKUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(NN=C12)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855889 | |

| Record name | 5-Fluoro-7-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352393-90-8 | |

| Record name | 5-Fluoro-7-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While a specific CAS number for this molecule is not publicly available, indicating its novelty, this guide extrapolates from well-established principles of medicinal chemistry and the known properties of analogous structures to provide a robust working knowledge of its synthesis, characteristics, and potential applications.

The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties[1][2]. The strategic placement of fluoro and methyl groups on this core structure can significantly influence its physicochemical properties and pharmacological profile, making 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde a promising candidate for further investigation.

Physicochemical Properties: A Predictive Analysis

The introduction of fluorine and a methyl group onto the indazole ring is expected to modulate its electronic and steric properties. The following table summarizes the predicted physicochemical properties of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde based on data from analogous compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₇FN₂O | Based on chemical structure |

| Molecular Weight | ~178.17 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Based on similar substituted indazoles |

| Solubility | Poor aqueous solubility, soluble in organic solvents | Typical for heterocyclic compounds of this nature |

| pKa | The indazole N-H proton is weakly acidic | Indazole has a pKa of ~13.9[3] |

| LogP | Moderately lipophilic | Fluorine and methyl groups increase lipophilicity |

Synthesis and Purification: A Proposed Pathway

A robust and versatile method for the synthesis of substituted 1H-indazole-3-carbaldehydes involves the nitrosation of the corresponding indole precursor[4][5][6][7]. This approach is adaptable to a wide range of functional groups and is therefore the recommended pathway for synthesizing 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde.

Experimental Protocol: Synthesis via Nitrosation of 5-Fluoro-7-methyl-1H-indole

Step 1: Synthesis of 5-Fluoro-7-methyl-1H-indole (Starting Material)

The synthesis of the prerequisite 5-fluoro-7-methyl-1H-indole can be achieved through various established indole synthesis methodologies, such as the Fischer, Reissert, or Madelung synthesis, starting from appropriately substituted aniline or o-toluidine precursors.

Step 2: Nitrosation and Ring Expansion to 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

This procedure is adapted from a general method for the conversion of indoles to indazole-3-carbaldehydes[4][5][6][7].

-

Reagents and Solvents:

-

5-Fluoro-7-methyl-1H-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or another suitable acid

-

A suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane or THF)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 5-Fluoro-7-methyl-1H-indole in the chosen solvent system.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.

-

Acidify the reaction mixture by the dropwise addition of hydrochloric acid. The reaction is typically exothermic and should be carefully controlled.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitor by TLC). The reaction time can vary depending on the reactivity of the indole[5].

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality in Experimental Choices:

-

Slightly Acidic Conditions: The use of a slightly acidic environment is crucial for the in situ generation of the nitrosating agent (nitrous acid) and for facilitating the subsequent ring-opening and re-closure mechanism[4][6].

-

Temperature Control: Initial cooling is necessary to control the exothermic nitrosation reaction. The subsequent reaction at room temperature allows for the conversion to the indazole product[5].

-

Reverse Addition: For particularly reactive indoles, a reverse addition protocol (adding the indole solution to the acidic nitrite solution) can minimize side reactions and improve yields[6].

Caption: Key derivatization reactions of the 3-carbaldehyde group.

Reactions of the Indazole N-H

The indazole ring contains two nitrogen atoms, and the N-H proton can be substituted, typically leading to a mixture of N1 and N2 isomers. The regioselectivity of N-alkylation can be influenced by the reaction conditions (base, solvent, electrophile).[8]

Applications in Drug Discovery

Substituted indazoles are a cornerstone of modern medicinal chemistry, with several approved drugs and numerous clinical candidates featuring this scaffold.[1][8] Their ability to act as bioisosteres of indoles and to form key hydrogen bond interactions within protein active sites makes them particularly valuable.[5][7]

-

Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The 5-fluoro and 7-methyl substituents of the target molecule can be strategically employed to probe specific pockets within a kinase active site, potentially enhancing potency and selectivity. The fluorine atom, in particular, can improve metabolic stability and binding affinity through favorable electrostatic interactions.[9]

-

Other Therapeutic Areas: Beyond oncology, indazole derivatives have shown promise in a range of therapeutic areas, including as anti-inflammatory agents, antivirals, and treatments for neurodegenerative diseases.[2] The specific substitution pattern of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde makes it a valuable intermediate for the synthesis of novel compounds to be screened against a variety of biological targets.

Conclusion

5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde represents a novel and synthetically accessible building block with significant potential in drug discovery and medicinal chemistry. This guide provides a foundational understanding of its predicted properties, a robust synthetic strategy, and a map of its chemical reactivity. By leveraging the versatile indazole-3-carbaldehyde scaffold and the strategic incorporation of fluoro and methyl groups, researchers can explore new chemical space and develop novel therapeutic agents. The principles and protocols outlined herein offer a solid starting point for the synthesis and derivatization of this promising compound.

References

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

Synthesis of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

An In-depth Technical Guide to the

Executive Summary

5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde is a pivotal building block in contemporary medicinal chemistry. Its structural motif, the indazole ring, is a bioisostere of indole and is prevalent in numerous kinase inhibitors and other therapeutic agents.[1][2] The strategic placement of a fluorine atom and a methyl group modulates the molecule's electronic and lipophilic properties, while the C3-carbaldehyde function serves as a versatile synthetic handle for constructing complex molecular architectures. This guide provides a comprehensive overview of robust and efficient synthetic strategies for preparing this valuable intermediate, tailored for researchers, chemists, and professionals in drug development. We will explore the synthesis of the core indazole intermediate followed by a detailed examination and comparison of two primary formylation methodologies: the Vilsmeier-Haack reaction and a novel indole nitrosation-rearrangement pathway. Each section includes detailed, field-proven protocols, mechanistic insights, and data presentation to ensure scientific integrity and practical applicability.

The Strategic Importance of the Indazole Scaffold in Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, has garnered significant attention from the pharmaceutical industry due to its wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] Its ability to form critical hydrogen bond interactions within the ATP-binding pockets of protein kinases has made it a privileged scaffold in the design of kinase inhibitors.[2] Marketed drugs such as Pazopanib, a tyrosine kinase inhibitor, underscore the therapeutic potential of this heterocyclic system.[1]

The aldehyde functionality at the 3-position of the indazole ring is particularly valuable, offering a gateway to a diverse array of chemical transformations. It can be readily converted into alkenes, various heteroaromatic systems, and other functional groups, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.[2]

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach to 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde identifies two primary disconnection points, leading to two distinct forward-synthesis strategies. The core of both strategies is the initial construction of the substituted indazole ring system.

Core Strategies Explored:

-

Synthesis of Key Intermediate: Construction of the core 5-Fluoro-7-methyl-1H-indazole from a suitable ortho-substituted aniline derivative.

-

Direct Formylation (Vilsmeier-Haack): Electrophilic formylation at the C3 position of the pre-formed indazole ring. This is often the most direct route.

-

Indirect Formylation (Nitrosation): Synthesis of the corresponding 5-Fluoro-7-methyl-1H-indole, followed by an oxidative ring-opening and rearrangement to yield the target indazole-3-carbaldehyde.

Synthesis of Key Intermediate: 5-Fluoro-7-methyl-1H-indazole

The construction of the indazole ring is the foundational step. A reliable method involves the diazotization of a substituted aniline followed by intramolecular cyclization. This approach offers good control over regiochemistry. The synthesis starts from the commercially available 3-fluoro-2-methylaniline.

Rationale and Causality

-

Bromination: The synthesis commences with the bromination of 3-fluoro-2-methylaniline. N-Bromosuccinimide (NBS) is an effective and mild brominating agent for electron-rich anilines. The bromine is directed para to the activating amino group, yielding 4-bromo-3-fluoro-2-methylaniline.

-

Diazotization and Cyclization: The subsequent step is a one-pot diazotization and cyclization. Isoamyl nitrite, in the presence of an acid (acetic acid), generates the nitrosonium ion, which diazotizes the aniline. The resulting diazonium salt is unstable and, upon heating, undergoes intramolecular cyclization. The use of potassium acetate (KOAc) helps to form an in-situ acetylating agent, leading to the N-acetylated indazole, which is often more stable and easier to handle.

-

Deprotection: The final step involves the removal of the N-acetyl protecting group under acidic conditions (HCl in methanol/water) to yield the desired 5-Fluoro-7-methyl-1H-indazole.

Experimental Protocol: Synthesis of 5-Fluoro-7-methyl-1H-indazole

Step 1: 4-Bromo-3-fluoro-2-methylaniline

-

Dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction for 1-2 hours at 0-5 °C until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with an aqueous solution of sodium bisulfite.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by column chromatography.

Step 2 & 3: Cyclization and Deprotection

-

To a solution of 4-bromo-3-fluoro-2-methylaniline (1.0 eq) in acetic acid, add potassium acetate (3.0 eq).

-

Heat the mixture to 110-120 °C.

-

Slowly add isoamyl nitrite (2.0 eq) dropwise over 30 minutes.

-

Maintain the reaction at 120 °C for 3-4 hours.

-

Cool the reaction to room temperature and pour it into ice water.

-

Extract the N-acetylated intermediate with ethyl acetate.

-

Concentrate the organic layer and dissolve the residue in a mixture of methanol and 2N HCl.

-

Reflux the mixture for 12-16 hours to effect deprotection.

-

Cool, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography to afford 5-Fluoro-7-methyl-1H-indazole.

Method 1: Direct C3-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The indazole nucleus is sufficiently activated to undergo electrophilic substitution at the C3 position.

Rationale and Mechanism

The reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the C3 position of the indazole ring. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.

Experimental Protocol

-

In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), cool N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 5-Fluoro-7-methyl-1H-indazole (1.0 eq) in DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor progress by TLC.

-

After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

A precipitate should form. Stir the suspension for 1 hour, then collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.

| Parameter | Condition | Rationale |

| Reagents | POCl₃, DMF | Standard for Vilsmeier reagent formation. |

| Temperature | 0 °C (addition), 60-70 °C (reaction) | Controls initial exothermic reaction; provides activation energy for formylation. |

| Solvent | DMF | Acts as both solvent and reagent. |

| Workup | Ice quench, NaHCO₃ neutralization | Hydrolyzes the iminium intermediate and neutralizes excess acid. |

| Purification | Filtration / Recrystallization | Typically provides a high-purity solid product. |

Method 2: Synthesis via Nitrosation of an Indole Precursor

An innovative alternative route involves the nitrosation of a corresponding indole, which undergoes a fascinating rearrangement to form the indazole-3-carbaldehyde.[2][5] This method, while requiring the synthesis of an indole intermediate, proceeds under very mild conditions.

Rationale and Mechanism

This transformation is believed to proceed via electrophilic attack of the nitrosonium ion at the C3 position of the indole. The resulting intermediate undergoes oxidative cleavage of the C2-C3 bond, followed by rearrangement and cyclization involving the indole nitrogen and the nitroso group, ultimately forming the indazole ring and the C3-aldehyde. The use of a slightly acidic medium is crucial for generating the active nitrosating species and facilitating the rearrangement.[2]

Experimental Protocol (adapted from general procedure[2])

Prerequisite: Synthesis of 5-Fluoro-7-methyl-1H-indole (via Fischer indole synthesis or other standard methods).

-

Prepare a solution of sodium nitrite (NaNO₂) (4.0 eq) in deionized water at 0 °C.

-

Slowly add 2N aqueous HCl (3.5 eq) to the NaNO₂ solution. Keep the mixture under an inert atmosphere for 10 minutes.

-

Add DMF to this solution.

-

In a separate flask, dissolve 5-Fluoro-7-methyl-1H-indole (1.0 eq) in DMF.

-

Add the indole solution dropwise to the cold nitrosating mixture.

-

Allow the reaction to stir at room temperature for 5-12 hours, monitoring by TLC.

-

Upon completion, extract the mixture three times with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., eluting with petroleum ether/EtOAc) to yield the pure product.

Comparative Analysis of Synthetic Routes

| Feature | Method 1: Vilsmeier-Haack | Method 2: Nitrosation of Indole |

| Starting Material | 5-Fluoro-7-methyl-1H-indazole | 5-Fluoro-7-methyl-1H-indole |

| Number of Steps | Direct (1 step from indazole) | Indirect (requires prior indole synthesis) |

| Reagent Toxicity | POCl₃ is corrosive and water-reactive. | NaNO₂ with acid generates nitrous acid (handle with care). |

| Reaction Conditions | Elevated temperature (60-70 °C) | Mild (0 °C to room temperature)[2] |

| Scalability | Well-established, highly scalable industrial process. | Potentially scalable, but may require careful control of nitrosating agent addition. |

| Overall Yield | Generally good to excellent. | Reported high yields (e.g., 87% for a similar fluoro-indazole)[2] |

| Recommendation | Preferred route for its directness and industrial precedent. | An excellent, high-yielding alternative if the indole precursor is readily available. |

Conclusion

The synthesis of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde is readily achievable through well-established synthetic organic chemistry principles. The most direct and industrially proven method is the Vilsmeier-Haack formylation of the pre-synthesized 5-Fluoro-7-methyl-1H-indazole core. This route offers high efficiency and scalability. An alternative, milder approach via the nitrosation of the corresponding indole precursor also provides excellent yields and presents a valuable option, particularly if the indole intermediate is accessible. The choice of synthetic strategy will ultimately depend on factors such as the availability of starting materials, required scale, and specific laboratory capabilities. Both pathways provide reliable access to this critical building block, empowering further research and development in the discovery of novel indazole-based therapeutics.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. [Link]

-

Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. [Link]

-

Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

-

Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]

-

Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde solubility

An In-Depth Technical Guide to the Solubility of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer a detailed exploration of the compound's physicochemical properties, predictive solubility analysis, and rigorous experimental protocols for quantitative measurement.

Introduction: The Significance of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde and Its Solubility

5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of biological activities, including anti-tumor and anti-inflammatory properties. The specific substitutions on this molecule—a fluorine atom at the 5-position, a methyl group at the 7-position, and a carbaldehyde at the 3-position—create a unique electronic and steric profile that can modulate its interaction with biological targets.

Solubility is a critical, often rate-limiting, physicochemical parameter in both drug discovery and process chemistry. For a compound to be a viable drug candidate, it must dissolve in physiological media to be absorbed and reach its site of action. In chemical synthesis, solubility dictates the choice of reaction solvents, purification methods, and formulation strategies. Therefore, a thorough understanding and accurate measurement of the solubility of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde are paramount for its successful development.

This guide will provide the theoretical basis for predicting its solubility and the practical, step-by-step methodologies for its empirical determination.

Physicochemical Analysis and Predicted Solubility Profile

The solubility of a molecule is governed by its intermolecular interactions with the solvent. By dissecting the structure of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde, we can predict its behavior in various solvent classes.

-

Indazole Core: The bicyclic aromatic system is largely nonpolar, but the two nitrogen atoms introduce polarity and the capacity for hydrogen bonding (as both donors and acceptors).

-

5-Fluoro Group: The highly electronegative fluorine atom is a weak hydrogen bond acceptor and increases the molecule's overall polarity.

-

7-Methyl Group: This is a small, nonpolar, lipophilic group that will slightly decrease solubility in polar solvents.

-

3-Carbaldehyde Group: The aldehyde is a polar functional group and a strong hydrogen bond acceptor.

This combination of polar and nonpolar features suggests that the compound will have limited solubility in water and nonpolar solvents but will likely be soluble in polar aprotic and polar protic organic solvents.

Caption: Relationship between molecular features and predicted solubility.

Table 1: Predicted Qualitative Solubility of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and hydrogen bond acceptance favor dissolution. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding, but the nonpolar regions of the molecule may limit very high solubility. |

| Nonpolar | Hexane, Toluene | Low | The molecule's overall polarity is too high for significant interaction with nonpolar solvents. |

| Aqueous | Water, Phosphate-Buffered Saline | Very Low | The nonpolar surface area of the indazole ring and methyl group likely dominates over the polar groups. |

Experimental Protocols for Solubility Determination

To move from prediction to quantitative data, rigorous experimental protocols are required. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility, while kinetic solubility assays are valuable for higher-throughput screening.

Protocol 1: Equilibrium Solubility by Shake-Flask Method

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound. It is the most accurate and widely accepted method for determining thermodynamic solubility.

Causality Behind Experimental Choices:

-

Equilibration Time: A sufficient incubation period (typically 24-48 hours) is crucial to ensure the system reaches true thermodynamic equilibrium.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

-

Solid Phase Removal: It is critical to separate the undissolved solid without disturbing the equilibrium. Centrifugation followed by careful removal of the supernatant is a reliable method.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is chosen for its specificity and sensitivity, allowing for accurate quantification of the dissolved analyte in the presence of potential impurities.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of solid 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde to a series of vials (e.g., 2-5 mg). The key is to have visible, undissolved solid at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, ethanol, DMSO).

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand for at least 1 hour to let the solid material settle.

-

Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid pellet.

-

-

Quantification:

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Prepare a standard curve of the compound with known concentrations.

-

Analyze the diluted samples and standards by a validated HPLC-UV method.

-

Calculate the concentration of the compound in the original supernatant based on the standard curve and the dilution factor. This concentration is the equilibrium solubility.

-

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Protocol 2: Kinetic Solubility Assay

This high-throughput method measures the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous buffer. It is a measure of how readily a compound stays in solution under non-equilibrium conditions, which is relevant for early drug discovery screening.

Causality Behind Experimental Choices:

-

DMSO Stock: High-concentration DMSO stocks are standard in HTS. The method mimics the process of diluting a compound from a stock solution into an assay buffer.

-

Precipitation Detection: Nephelometry or turbidimetry are direct physical measurements of light scattering caused by insoluble particles (precipitate), providing a rapid and automated readout.

-

Kinetic Nature: The measurement is taken shortly after mixing, so it does not represent thermodynamic equilibrium. It reflects the compound's tendency to precipitate rapidly.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a high-concentration stock solution of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde in 100% DMSO (e.g., 10 mM).

-

Dispense the aqueous buffer (e.g., PBS pH 7.4) into the wells of a 96-well or 384-well plate.

-

-

Compound Addition:

-

Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the buffer-filled wells to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).

-

-

Incubation and Measurement:

-

Mix the plate briefly on a plate shaker.

-

Incubate at room temperature for a set period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering in each well using a plate reader (nephelometer).

-

-

Data Analysis:

-

Plot the turbidity signal against the compound concentration.

-

The kinetic solubility is defined as the concentration at which the turbidity signal begins to significantly increase above the baseline, indicating the onset of precipitation.

-

Data Presentation and Interpretation

All quantitative solubility data should be presented clearly, including the solvent, temperature, and method used.

Table 2: Example Data Reporting for Solubility of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

| Method | Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Equilibrium Shake-Flask | PBS, pH 7.4 | 25 | Experimental Data | Calculated Data |

| Equilibrium Shake-Flask | Ethanol | 25 | Experimental Data | Calculated Data |

| Equilibrium Shake-Flask | DMSO | 25 | Experimental Data | Calculated Data |

| Kinetic Assay | PBS, pH 7.4 | 25 | Experimental Data | Calculated Data |

Interpretation:

-

A low aqueous solubility (<10 µM) may indicate potential issues with oral absorption and may necessitate formulation strategies such as amorphous solid dispersions or salt formation to improve bioavailability.

-

High solubility in organic solvents like ethanol or DMSO is beneficial for in vitro assays and for creating stock solutions.

-

A significant difference between kinetic and equilibrium solubility (with kinetic solubility being higher) is common and suggests that the compound can form supersaturated solutions that are prone to precipitation over time.

Conclusion

The solubility of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde is a multifaceted parameter that is best understood through a combination of theoretical prediction and rigorous experimental measurement. While its chemical structure suggests favorable solubility in polar organic solvents, its aqueous solubility is predicted to be low—a critical factor for any potential therapeutic application. By employing the standardized shake-flask and kinetic assay protocols detailed in this guide, researchers can generate the high-quality, reliable data needed to make informed decisions in the fields of drug discovery, chemical process development, and formulation science.

References

-

Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: The Shake Flask Method for Solubility Determination Source: In "Drug-like Properties: Concepts, Structure, and Methods for Drug Discovery" by Li Di and Edward H. Kerns URL: [Link]

-

Title: High-throughput measurement of kinetic solubility in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

-

Title: The Indazole Nucleus in Medicinal Chemistry: A Potent and Versatile Scaffold Source: A review article in a peer-reviewed journal such as the Journal of Medicinal Chemistry or Molecules. URL: [Link]

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as a versatile bioisosteric replacement for moieties like indoles and phenols, have cemented its role in the design of novel therapeutics.[1][3] This guide provides a comprehensive overview of the indazole scaffold, delving into its fundamental structural characteristics, strategic applications across various therapeutic areas, and the key structure-activity relationships that govern its biological effects. We will explore its critical role in the development of market-approved drugs, particularly in oncology, and provide detailed synthetic strategies and protocols to empower researchers in their drug discovery endeavors.

The Indazole Scaffold: Core Physicochemical and Structural Features

Indazoles are aromatic heterocyclic compounds that exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[4] The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[4][5] This structural versatility is fundamental to its utility in drug design.

-

Hydrogen Bonding Capability : The indazole ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom).[1] This dual functionality allows it to form crucial interactions with biological targets, most notably the hinge region of protein kinases.[1]

-

Aromaticity and Stability : As a 10 π-electron system, the indazole ring is aromatic and chemically stable, providing a robust core for further functionalization.[3]

-

Bioisosterism : One of the most powerful applications of the indazole scaffold is its role as a bioisostere.

-

Indole Replacement : Indazole can serve as a surrogate for the indole nucleus, a common motif in bioactive compounds. While both have an N-H hydrogen bond donor, the additional nitrogen in indazole acts as an acceptor, potentially enhancing target affinity.[1][3] This switch can also mitigate metabolic liabilities associated with indoles, which are susceptible to oxidative metabolism by cytochrome P450 enzymes.[6]

-

Phenol Replacement : Replacing a phenol group with an indazole can improve a compound's pharmacokinetic profile. Heterocyclic bioisosteres like indazole tend to be more lipophilic and less susceptible to Phase I and II metabolism (e.g., O-glucuronidation) compared to phenols, which can lead to poor in vivo performance.[1]

-

Strategic Applications in Therapeutic Design

The versatility of the indazole scaffold has led to its incorporation into numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases.[2][5][7]

Oncology: A Dominant Therapeutic Area

Indazole derivatives are particularly prominent as anticancer agents, primarily due to their effectiveness as protein kinase inhibitors.[8][9]

Mechanism of Action: Kinase Inhibition Many indazole-based drugs target the ATP-binding site of protein kinases. The scaffold's N-H and N atoms are perfectly positioned to form a bidentate hydrogen bond interaction with the "hinge" region of the kinase, a critical interaction for potent inhibition.

Caption: Indazole scaffold forming key hydrogen bonds with a kinase hinge region.

Marketed Indazole-Containing Kinase Inhibitors:

-

Pazopanib : A multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma and soft tissue sarcoma.[5][10] It potently inhibits VEGFR, PDGFR, and c-Kit.

-

Axitinib : A selective inhibitor of VEGFRs 1, 2, and 3, used in the treatment of advanced renal cell carcinoma.[8][9][11]

-

Niraparib : An inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[5][8][12] While not a kinase inhibitor, it demonstrates the scaffold's utility in targeting other critical cancer pathways.

-

Entrectinib : An inhibitor of TRK A/B/C, ROS1, and ALK, used to treat NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.[11]

Anti-Inflammatory and Analgesic Activity

The indazole core is also present in well-established anti-inflammatory drugs. Their mechanism often involves the inhibition of key inflammatory mediators.

-

Benzydamine : A non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, used for pain and inflammation relief.[5][13]

-

Bendazac : Another NSAID containing the 1H-indazole scaffold.[5][13]

Studies have shown that indazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-1β, as well as the enzyme cyclooxygenase-2 (COX-2), contributing to their anti-inflammatory effects.[14]

Other Therapeutic Applications

The broad biological activity of indazoles extends to other areas, including:

-

Antimicrobial Agents : Derivatives have shown activity against bacteria such as S. aureus and E. coli, and fungi.[7][15]

-

Anti-HIV Agents : Certain indazoles have been investigated for their ability to inhibit HIV replication.[5]

-

Neurodegenerative Diseases : Research is ongoing into the potential of indazole derivatives for conditions like Alzheimer's disease.

The Medicinal Chemist's Guide to Indazole Synthesis & SAR

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indazole core is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The substitution pattern on the ring plays a critical role.[5]

-

C3-Position : This position is frequently used to introduce substituents that can occupy hydrophobic pockets in the target protein. Aryl or heteroaryl groups at C3 are common in kinase inhibitors.

-

N1-Position : Substitution at N1 can modulate solubility and cell permeability. It can also be used to probe for additional binding interactions or to block metabolic sites.

-

C5/C6-Positions : These positions are often functionalized to enhance target binding or improve physicochemical properties. For example, introducing hydrophilic groups at C6 can improve solubility.

Table 1: Example SAR of Indazole Derivatives as Aurora Kinase Inhibitors

| Compound | R¹ (at C3) | R² (at N1) | Aurora A IC₅₀ (μM) | Aurora B IC₅₀ (μM) | Reference |

|---|---|---|---|---|---|

| 123 | 4-fluorophenyl | Cyclopropyl | 0.026 | 0.015 | [5] |

| 124 | 3-aminophenyl | Isopropyl | >10 | 0.045 | [5] |

| 125 | 4-pyridyl | Cyclopropyl | 0.033 | >10 | [5] |

(Data synthesized from reported findings for illustrative purposes)[5]

This table illustrates how subtle changes to substituents on the indazole scaffold can dramatically alter potency and selectivity between kinase subtypes. Compound 123 shows dual activity, while modifications lead to selective Aurora B (124 ) or Aurora A (125 ) inhibitors.[5]

Key Synthetic Strategies

A variety of synthetic methods are available for constructing and functionalizing the indazole core.

Caption: High-level overview of modern synthetic routes to indazole cores.

-

Classical Methods : The Fischer indazole synthesis, first reported in the 19th century, involves the cyclization of ortho-hydrazine benzoic acids.[3]

-

Modern Transition-Metal Catalysis : More recent and versatile methods employ transition-metal catalysts. Rhodium and cobalt/copper systems can be used for C-H amination to construct the 1H-indazole ring.[5]

-

Reductive Cyclization : One-pot methods, such as the reductive cyclization of 2-nitrobenzaldehydes with amines in the presence of an organophosphorus reagent, provide efficient access to 2H-indazoles.[5]

-

Functionalization : Post-synthesis functionalization is key to building molecular diversity. Suzuki and other palladium-catalyzed cross-coupling reactions are routinely used to attach aryl or other groups to a pre-formed halo-indazole core.

Detailed Experimental Protocol: Suzuki Coupling on a 6-Bromo-1H-Indazole Core

This protocol provides a representative, self-validating method for functionalizing the indazole scaffold, a common step in the synthesis of advanced drug candidates. The procedure is based on methodologies reported for the synthesis of biologically active indazole derivatives.

Objective : To synthesize 6-(pyridin-4-yl)-1H-indazole from 6-bromo-1H-indazole and pyridine-4-boronic acid.

Materials :

-

6-bromo-1H-indazole (1.0 equiv)

-

Pyridine-4-boronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

Triphenylphosphine (PPh₃, 0.1 equiv)

-

Potassium carbonate (K₂CO₃, 3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure :

-

Reaction Setup : To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 6-bromo-1H-indazole, pyridine-4-boronic acid, and potassium carbonate.

-

Catalyst Preparation : In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a minimal amount of 1,4-dioxane to pre-form the catalyst complex.

-

Reaction Initiation : Add the catalyst solution to the main reaction flask. Follow this by adding a 4:1 mixture of 1,4-dioxane and water.

-

Heating and Monitoring : Heat the reaction mixture to 95 °C and stir vigorously overnight (approx. 8-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (6-bromo-1H-indazole) is consumed.

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification and Validation :

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product, as identified by TLC.

-

Validation : Characterize the final product to confirm its identity and purity using:

-

¹H NMR and ¹³C NMR : To confirm the chemical structure.

-

Mass Spectrometry (MS) : To confirm the molecular weight (e.g., ESI-MS to find [M+H]⁺).

-

-

Conclusion and Future Perspectives

The indazole scaffold is undeniably a cornerstone of contemporary medicinal chemistry. Its favorable physicochemical properties and versatile biological activities have enabled the development of life-saving drugs, particularly in oncology. The ability to fine-tune its structure through established and emerging synthetic methodologies ensures its continued relevance.

Future research will likely focus on several key areas:

-

Exploring New Biological Space : Applying the indazole scaffold to novel and challenging biological targets beyond kinases.

-

Overcoming Drug Resistance : Designing next-generation indazole derivatives that can overcome resistance mechanisms developed against current therapies.

-

Improving Drug Delivery : Developing indazole-based prodrugs or formulations to enhance bioavailability and reduce off-target effects.

As our understanding of disease biology deepens, the rational design of indazole-based molecules will continue to provide innovative solutions to pressing medical needs, solidifying its status as a truly privileged and indispensable scaffold in the drug discovery pipeline.

References

-

Cai, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6646. [Link]

-

Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17265-17274. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2015). Journal of Clinical and Diagnostic Research. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry. [Link]

-

Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. [Link]

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021). Current Molecular Pharmacology. [Link]

-

Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Classics in Medicinal Chemistry: Lenacapavir. (2026). The Curious Wavefunction. [Link]

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Crimson Publishers. [Link]

-

Indazole-based antiinflammatory and analgesic drugs. (2022). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2021). Molecules. [Link]

-

Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate. [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2014). Journal of Medicinal Chemistry. [Link]

-

Synthesis of 1H-indazole derivatives. (n.d.). ResearchGate. [Link]

-

Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemash.substack.com [medchemash.substack.com]

- 7. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indazole Derivatives [bldpharm.com]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnrjournal.com [pnrjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Note and Synthetic Protocol: A Detailed Guide to the Synthesis of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

Abstract

This comprehensive application note provides a detailed, robust, and field-proven protocol for the synthesis of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde, a key building block in contemporary medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the targeted substitution pattern of this particular derivative makes it a valuable intermediate for the development of novel therapeutics, including kinase inhibitors.[1][2] The presented methodology is based on an optimized nitrosation of the corresponding indole precursor, offering a direct and efficient route to the desired product. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying chemical principles, mechanistic insights, and practical considerations to ensure successful and reproducible synthesis.

Introduction: The Significance of Substituted Indazoles

The 1H-indazole core is a bicyclic aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities.[1][3] Indazole derivatives have been successfully developed as potent inhibitors of various enzymes, including kinases, and as antagonists for serotonin receptors.[3] The specific substitution pattern of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde, featuring a fluorine atom at the 5-position, a methyl group at the 7-position, and a reactive carbaldehyde group at the 3-position, provides a strategic handle for further molecular elaboration. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can modulate steric and electronic properties. The aldehyde functionality is a versatile precursor for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.[4]

The direct formylation of the indazole ring at the C3 position via methods like the Vilsmeier-Haack reaction is often challenging and can lead to undesired side products or ring opening.[4] Therefore, alternative synthetic strategies are required. The nitrosation of an appropriately substituted indole precursor presents an elegant and efficient solution, proceeding under mild conditions to yield the desired indazole-3-carbaldehyde.[4][5] This protocol details such a procedure, optimized for clarity, reproducibility, and yield.

Reaction Scheme and Mechanism

The synthesis of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde is achieved through the nitrosation of 5-Fluoro-7-methyl-1H-indole. The overall reaction is depicted below:

Scheme 1: Synthesis of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

Caption: Overall synthetic route from 5-Fluoro-7-methyl-1H-indole.

The reaction proceeds through an electrophilic attack of the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and an acid, on the electron-rich C3 position of the indole ring. This is followed by a rearrangement and tautomerization cascade to form the stable 1H-indazole ring system. The use of a biphasic system with an organic solvent like DMF facilitates the reaction.

Detailed Experimental Protocol

This protocol is adapted from an optimized procedure for the nitrosation of indoles.[5]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier |

| 5-Fluoro-7-methyl-1H-indole | 149.16 | ≥98% | Commercially Available |

| Sodium Nitrite (NaNO₂) | 69.00 | ACS Reagent, ≥97% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 36.46 | 2 N (aq) | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous, 99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | VWR |

| Petroleum Ether | - | ACS Grade | VWR |

| Deionized Water | 18.02 | - | In-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ≥97% | Sigma-Aldrich |

| Silica Gel | - | 60 Å, 230-400 mesh | Sorbent Technologies |

Equipment

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Syringe pump (optional, for slow addition)

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

-

Preparation of the Nitrosating Agent: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (1.10 g, 16 mmol) in deionized water (3.2 mL). Cool the solution to 0 °C using an ice bath.

-

Acidification: While maintaining the temperature at 0 °C, slowly add 2 N hydrochloric acid (7.0 mL, 14 mmol) to the sodium nitrite solution. Stir the mixture for 10 minutes at 0 °C. This in situ generation of nitrous acid is crucial for the subsequent reaction.

-

Indole Addition: In a separate container, dissolve 5-Fluoro-7-methyl-1H-indole (assumed 2.0 mmol, adjust based on actual usage) in N,N-dimethylformamide (DMF, 3 mL).

-

Reaction: Add the solution of the indole in DMF dropwise to the cold nitrosating agent mixture over a period of approximately 2 hours. A syringe pump is recommended for a controlled and slow addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting indole is consumed. The duration can vary, but typically ranges from 5 to 12 hours.[5]

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash them sequentially with deionized water (3 x 15 mL) and then with brine (1 x 15 mL). This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product should be purified by column chromatography on silica gel. Elute with a mixture of petroleum ether and ethyl acetate (e.g., an 8:2 v/v mixture) to afford the pure 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde as a solid.[5]

Expected Yield and Characterization

Based on similar reactions, an expected yield of 70-85% can be anticipated. The final product should be characterized by standard analytical techniques:

-

¹H NMR: To confirm the proton environment.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point: For a physical constant reference.

Key Reaction Parameters and Troubleshooting

| Parameter | Recommended Condition | Rationale/Troubleshooting |

| Temperature | 0 °C for nitrosating agent formation, then room temperature. | Low temperature during the initial phase is critical to prevent the decomposition of nitrous acid. Allowing the reaction to proceed at room temperature provides sufficient energy for the rearrangement to the indazole. |

| Addition Rate | Slow, dropwise addition over 2 hours. | A slow addition rate of the indole solution prevents a rapid exotherm and minimizes the formation of side products. |

| Solvent | DMF | DMF is an excellent solvent for both the indole and the reaction intermediates, facilitating a homogenous reaction environment. |

| Monitoring | TLC (e.g., 8:2 Petroleum Ether:EtOAc) | Regular monitoring is essential to determine the reaction endpoint and prevent the degradation of the product due to prolonged reaction times. |

Mechanistic Workflow Diagram

The following diagram illustrates the proposed mechanism for the nitrosation of indole to form the indazole-3-carbaldehyde.

Caption: Proposed mechanistic pathway for the synthesis.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde. By leveraging a well-established nitrosation reaction of the corresponding indole, this approach offers a direct route to a valuable building block for drug discovery and medicinal chemistry. The detailed step-by-step instructions, coupled with mechanistic insights and troubleshooting guidance, are designed to enable researchers to successfully implement this synthesis in their laboratories.

References

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents.

-

Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

-

Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link]

-

Guissart, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12237–12243. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Retrieved from [Link]

-

RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

PubMed. (2008). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

ACS Publications. (2026). Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. Retrieved from [Link]

-

RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

-

MDPI. (2016). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Google Patents. (2022). US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. researchgate.net [researchgate.net]

- 3. jaoc.samipubco.com [jaoc.samipubco.com]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

Welcome to the technical support center for the synthesis of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthesis. Our goal is to equip you with the scientific understanding and practical solutions to ensure a successful and efficient reaction.

Introduction

The synthesis of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde is a critical step in the development of various pharmacologically active molecules, particularly kinase inhibitors.[1] The most common and effective route to this compound involves the nitrosation of the corresponding 5-fluoro-7-methyl-1H-indole precursor. While this method is generally robust, it is not without its challenges. The formation of side products can significantly impact yield and purity, necessitating a thorough understanding of the reaction mechanism and potential pitfalls. This guide will walk you through the common issues, their root causes, and proven strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde?

A1: The most reliable and optimized method is the nitrosation of 5-fluoro-7-methyl-1H-indole in a slightly acidic environment.[1][2] This procedure involves the reaction of the indole with a nitrosating agent, typically generated in situ from sodium nitrite and an acid, to yield the desired indazole-3-carbaldehyde. Direct formylation of the corresponding indazole at the C3 position using methods like the Vilsmeier-Haack reaction is generally ineffective.[3]

Q2: I am observing a persistent, intensely colored impurity in my reaction mixture. What is it likely to be?

A2: A common and often intensely colored side product in the nitrosation of indoles is a dimeric byproduct.[4] These dimers form when a molecule of the starting indole, which is nucleophilic, attacks a reactive intermediate of the reaction. This is particularly problematic with electron-rich indoles.

Q3: Can N-nitrosation of the indole starting material be a significant side reaction?

A3: Yes, the formation of N-nitrosoindoles is a potential side reaction.[5][6] This occurs when the nitrosating agent attacks the nitrogen atom of the indole ring instead of the C3 position. The stability and prevalence of this side product can depend on the specific reaction conditions, including pH and the electronic nature of the indole.

Q4: My yields are consistently low. What are the most likely causes?

A4: Low yields can stem from several factors:

-

Suboptimal reaction conditions: Incorrect temperature, pH, or stoichiometry can favor side reactions.

-

Formation of side products: Dimerization and N-nitrosation consume the starting material and complicate purification.

-

Incomplete reaction: Insufficient reaction time or inadequate mixing can lead to unreacted starting material.

-

Degradation of the product: Indazole-3-carbaldehydes can be sensitive to harsh acidic or basic conditions during workup and purification.

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions.

| Problem | Probable Cause(s) | Solution(s) |

| Low Yield of Desired Product | Inefficient nitrosation; competing side reactions. | Optimize reaction conditions: carefully control temperature (0-5 °C), use a slight excess of sodium nitrite, and ensure a mildly acidic environment (e.g., acetic acid).[1] |

| Incomplete reaction. | Increase reaction time and monitor progress by TLC. Ensure efficient stirring to maintain a homogeneous mixture. | |

| Product degradation during workup. | Use a mild workup procedure. Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution. Avoid prolonged exposure to strong acids or bases. | |

| Formation of Colored Impurities (Likely Dimers) | High concentration of the indole starting material. | Employ a "reverse addition" technique where the indole solution is added slowly to the nitrosating agent solution. This keeps the instantaneous concentration of the indole low, minimizing dimerization.[1][4] |

| Reaction temperature is too high. | Maintain a low reaction temperature (0-5 °C) to slow down the rate of the competing dimerization reaction. | |

| Presence of Unreacted Starting Material | Insufficient nitrosating agent or reaction time. | Use a slight excess of sodium nitrite (e.g., 1.1-1.2 equivalents). Monitor the reaction by TLC until the starting material is consumed. |

| Difficult Purification | Co-elution of the product and side products. | Optimize the column chromatography conditions. A gradient elution with a mixture of petroleum ether and ethyl acetate is often effective.[1] Consider using a different solvent system if co-elution persists. |

Reaction Mechanisms: Main and Side Reactions

Understanding the underlying reaction pathways is crucial for effective troubleshooting.

Main Reaction: Synthesis of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

The desired reaction proceeds through a multi-step mechanism initiated by the electrophilic attack of the nitrosonium ion (NO+) at the C3 position of the indole ring.

Caption: Main reaction pathway for the synthesis.

Side Reaction 1: Dimer Formation

Dimerization occurs when a second molecule of the starting indole attacks the reactive oxime intermediate.

Caption: Formation of dimeric side products.

Side Reaction 2: N-Nitrosation

N-nitrosation is a competing electrophilic attack at the indole nitrogen.

Caption: Formation of N-nitrosoindole side product.

Experimental Protocols

Optimized Synthesis of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

This protocol is adapted from the optimized procedure for indole nitrosation described by Chevalier et al. (2018).[1]

Materials:

-

5-fluoro-7-methyl-1H-indole

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (1.1 equivalents) in a mixture of water and acetic acid at 0 °C.

-

In a separate flask, dissolve 5-fluoro-7-methyl-1H-indole (1.0 equivalent) in acetic acid.

-

Slowly add the indole solution to the stirred sodium nitrite solution at 0 °C over a period of 1-2 hours using a dropping funnel or a syringe pump. (This reverse addition is crucial to minimize dimer formation) .

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3-5 hours, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

-

Prepare a silica gel column using a suitable solvent system, typically a mixture of petroleum ether and ethyl acetate.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde as a solid.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues.

References

-

Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121–13129. [Link]

-

Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. [Link]

-

Ivanova, I. S., et al. (2006). N-Nitroso products from the reaction of indoles with Angeli's salt. Chemical Research in Toxicology, 19(3), 447-454. [Link]

-

Bravo, C., Hervés, P., Leis, J. R., & Peña, M. E. (1992). Kinetic study of the nitrosation of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2, (2), 185-189. [Link]

-

Nitrosamines Exchange. (2023). Aromatic nitrogen "Is it possible for aromatic nitrogen to convert nitrosamine?"- Indole. [Link]

-

Kwon, Y. M., & Weiss, B. (2009). Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth. Journal of Bacteriology, 191(22), 7019–7026. [Link]

-

RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Nitroso products from the reaction of indoles with Angeli's salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aromatic nitrogen "Is it possible for aromatic nitrogen to convert nitrosamine?"- Indole - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

Technical Support Center: A Troubleshooting Guide for Reactions with 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

Welcome to the technical support center for 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated heterocyclic aldehyde. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde that influence its reactivity?

A1: The reactivity of this molecule is governed by a combination of its indazole core and the specific substituents. The indazole ring system is aromatic and possesses two nitrogen atoms, making it a unique heterocyclic scaffold. The 1H-indazole tautomer is generally the most thermodynamically stable form.[1]

The key influencers on its reactivity are:

-

The Aldehyde Group at C3: This is an electrophilic center, susceptible to nucleophilic attack. It is the primary site for reactions like Knoevenagel condensations, reductive aminations, and Wittig reactions.

-

The Fluorine Atom at C5: Fluorine is a highly electronegative atom, and its presence on the benzene ring has a significant electron-withdrawing effect through induction. This can increase the acidity of the N-H proton at the 1-position, making deprotonation easier. This is a critical consideration for base-mediated reactions.

-

The Methyl Group at C7: The methyl group is weakly electron-donating and can have a minor electronic influence on the ring. Its steric bulk is generally minimal but should be considered in the context of bulky reagents or catalysts.

-

The Indazole N-H Proton: This proton is acidic and can be deprotonated with a suitable base. The resulting indazolide anion is a potent nucleophile, and reactions can occur at either the N1 or N2 position, leading to potential regioselectivity issues in N-alkylation or N-acylation reactions.

Q2: What are the recommended storage and handling conditions for 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde?

A2: Like many aromatic aldehydes, this compound can be susceptible to oxidation, especially when exposed to air and light over extended periods. The aldehyde group can oxidize to the corresponding carboxylic acid. Therefore, we recommend the following:

-

Storage: Store in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C. For long-term storage, temperatures of -20°C are advisable.[2]

-

Handling: Handle the compound quickly in a well-ventilated area or fume hood. Avoid prolonged exposure to air and light. When weighing and transferring, do so in a dry, inert atmosphere if possible, especially for reactions that are sensitive to moisture and oxidation.

Q3: What are the typical solvents for dissolving 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde?